A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester
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Overview
Description
A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester: is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester typically involves the formation of the thiazole ring followed by the attachment of the ribofuranosyl and carboxylic acid ethyl ester groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Glycosylation: Attachment of the ribofuranosyl group using glycosyl donors and acceptors under acidic or basic conditions.
Esterification: Formation of the ethyl ester group through esterification reactions using ethanol and acid catalysts
Industrial Production Methods: : Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Acts as a precursor in the development of new materials with unique properties .
Biology
- Investigated for its potential antimicrobial, antifungal, and antiviral activities.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules .
Medicine
- Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
- Evaluated for its anti-inflammatory and neuroprotective effects .
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the development of agrochemicals and photographic sensitizers .
Mechanism of Action
The mechanism of action of A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester involves its interaction with various molecular targets and pathways. It can:
- Inhibit specific enzymes by binding to their active sites.
- Interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
- Modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring
Uniqueness: : A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its combination of the thiazole ring with the ribofuranosyl and carboxylic acid ethyl ester groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C32H27NO9S |
---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
ethyl 2-[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H27NO9S/c1-2-38-32(37)23-19-43-28(33-23)27-26(42-31(36)22-16-10-5-11-17-22)25(41-30(35)21-14-8-4-9-15-21)24(40-27)18-39-29(34)20-12-6-3-7-13-20/h3-17,19,24-27H,2,18H2,1H3/t24-,25-,26-,27-/m0/s1 |
InChI Key |
XECDFVFKACIIQM-FWEHEUNISA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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